molecular formula C7H5ClN4O2S B3299122 (4-Chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine CAS No. 898748-66-8

(4-Chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine

Cat. No. B3299122
CAS RN: 898748-66-8
M. Wt: 244.66 g/mol
InChI Key: MVLWOHBQKIIXKR-UHFFFAOYSA-N
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Description

Benzothiazole derivatives, such as “(4-Chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine”, are of great interest due to their wide range of biological activities and medicinal applications . They exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds are greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways. For instance, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . Another method involves the intramolecular cyclization of thioformanilides using 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is influenced by the substituents at position-2 and -4. These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . Another reaction involves the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by the substituents on the thiazole ring. For instance, the substitution of 4-chloro, 4-methoxy, and 6-nitro groups on the benzothiazole moiety enhances their antibacterial activity .

Mechanism of Action

Benzothiazole derivatives display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Safety and Hazards

Benzothiazole derivatives may pose certain hazards. For instance, N-Benzyl-6-chloro-1,3-benzothiazol-2-amine has been classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Irrit. 2 .

Future Directions

The development of novel antibiotics to control resistance problems is crucial. Therefore, the future direction in this field could involve the design and synthesis of novel benzothiazole derivatives with enhanced biological activities . The findings from recent research will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

properties

IUPAC Name

(4-chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2S/c8-4-1-3(12(13)14)2-5-6(4)10-7(11-9)15-5/h1-2H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLWOHBQKIIXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)NN)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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